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Compound of Interest

Compound Name: Guretolimod

Cat. No.: B3322590

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and endpoints for
the Toll-like receptor 7 (TLR7) agonist, Guretolimod (DSP-0509). The information is based on
the publicly available data for the Phase 1/2 clinical trial NCT03416335. While specific
guantitative results from this trial are not publicly available due to its termination based on the
evolving therapeutic landscape, this document outlines the intended study design, endpoints,
and relevant experimental protocols to guide future research in this area.

Mechanism of Action

Guretolimod (DSP-0509) is a synthetic agonist of Toll-like receptor 7 (TLR7). TLR7 is an
endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells
(pDCs), B cells, and monocytes. Upon activation by single-stranded RNA (ssRNA) or synthetic
ligands like Guretolimod, TLR7 initiates a signaling cascade through the MyD88-dependent
pathway. This leads to the activation of transcription factors, including NF-kB and IRF7,
resulting in the production of type | interferons (IFN-a/f) and pro-inflammatory cytokines. This
innate immune activation bridges to an adaptive immune response, including the activation of
cytotoxic T lymphocytes (CTLs), which can mediate anti-tumor effects. Preclinical studies have
shown that Guretolimod can induce IFNa secretion and suppress tumor growth.[1]

Clinical Trial Design: NCT03416335
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The NCT03416335 study was a Phase 1/2, multi-center, open-label trial designed to evaluate
the safety, pharmacokinetics, and preliminary efficacy of Guretolimod (DSP-0509) in patients
with advanced solid tumors.[2][3] The trial consisted of three main arms:

e Monotherapy Arm A (Dose Escalation): This arm was designed to determine the Maximum
Tolerated Dose (MTD) or the Recommended Phase 2 Dose (RP2D) of Guretolimod
administered as a single agent.[2][4]

o Combination Therapy Arm B (Dose Escalation): This arm aimed to determine the RP2D of
Guretolimod when administered in combination with the anti-PD-1 antibody,
pembrolizumab.

o Combination Therapy Arm C (Dose Expansion): This arm was intended to evaluate the
preliminary anti-tumor activity of Guretolimod in combination with pembrolizumab in a
cohort of patients with Head and Neck Squamous Cell Carcinoma (HNSCC) who had shown
resistance to prior immune checkpoint inhibitor therapy.

Data Presentation: Trial Design Summary

Trial Arm Therapy Primary Objective Patient Population
Guretolimod (DSP- Determine MTD or Patients with
Monotherapy Arm A ]
0509) RP2D advanced solid tumors

Guretolimod (DSP-
Combination Arm B 0509) + Determine RP2D

Patients with

) advanced solid tumors
Pembrolizumab

Guretolimod (DSP- Determine Objective Patients with HNSCC
Combination Arm C 0509) + Response Rate resistant to immune
Pembrolizumab (ORR) checkpoint inhibitors

Clinical Trial Endpoints

The clinical trial was designed to assess both the safety and efficacy of Guretolimod, both as
a monotherapy and in combination with pembrolizumab.

Primary Endpoints
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Trial Arm Primary Endpoint Time Frame
- Incidence of Dose-Limiting
Toxicities (DLTSs) - )
Monotherapy Arm A First 28 days of treatment

Determination of MTD or

RP2D

- Incidence of DLTs -

Combination Arm B

Determination of RP2D of

First 28 days of treatment

DSP-0509 with pembrolizumab

- Objective Response Rate
(ORR) per RECIST v1.1

Combination Arm C

Every 8 weeks

Secondary Endpoints

While a comprehensive list of all secondary endpoints is not fully detailed in the available

documentation, the following were key areas of investigation:

Endpoint Category Specific Endpoints
- Duration of Response (DOR) - Disease Control
Efficacy Rate (DCR) - Progression-Free Survival (PFS) -

Overall Survival (OS)

Pharmacokinetics

- Maximum Plasma Concentration (Cmax) -
Time to Maximum Plasma Concentration (Tmax)
- Area Under the Plasma Concentration-Time
Curve (AUC) - Half-life (t1/2)

Pharmacodynamics

- Changes in plasma cytokine levels - Changes

in tumor and peripheral blood biomarkers

Safety

- Incidence, nature, and severity of Adverse
Events (AEs)

Experimental Protocols
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The following are detailed methodologies for key experiments that are typically employed in
clinical trials of immunomodulatory agents like Guretolimod.

Protocol 1: Assessment of Objective Response Rate
(ORR) in Solid Tumors

Objective: To evaluate the anti-tumor activity of Guretolimod based on changes in tumor size.
Methodology (Based on RECIST 1.1 Criteria):
e Baseline Tumor Assessment:

o Perform imaging (CT or MRI) of the chest, abdomen, and pelvis, and any other sites of
known or suspected disease within 28 days prior to the first dose of the investigational
drug.

o Identify and measure all target lesions (up to a maximum of 5, with no more than 2 per
organ). The longest diameter of each lesion is recorded.

o Identify and record all non-target lesions.

o

Calculate the sum of the longest diameters (SLD) of all target lesions.

¢ Follow-up Tumor Assessments:

[¢]

Repeat imaging every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.

[¢]

Measure the longest diameter of all target lesions.

o

Assess non-target lesions for unequivocal progression.

o

Evaluate for the presence of new lesions.
e Response Criteria:

o Complete Response (CR): Disappearance of all target lesions.
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o Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as
reference the baseline SLD.

o Progressive Disease (PD): At least a 20% increase in the SLD of target lesions, taking as
reference the smallest SLD recorded since the treatment started, or the appearance of

one or more new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

e ORR Calculation:

o ORR is the proportion of patients with a best overall response of CR or PR.

Protocol 2: Flow Cytometry Analysis of T-Cell Activation

Objective: To characterize the activation status of T-cell populations in peripheral blood in
response to Guretolimod treatment.

Methodology:
o Sample Collection and Preparation:

o Collect peripheral blood in sodium heparin tubes at baseline and at specified time points
post-treatment.

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient
centrifugation.

o Wash PBMCs twice with PBS and resuspend in FACS buffer (PBS with 2% FBS).
e Antibody Staining:
o Aliquot 1x10"6 PBMCs per tube.

o Add a cocktail of fluorescently conjugated antibodies to surface markers. A representative

panel for T-cell activation would include:
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= CD3 (pan T-cell marker)

» CD4 (helper T-cell marker)

» CD8 (cytotoxic T-cell marker)

= CD69 (early activation marker)
» HLA-DR (late activation marker)

» PD-1 (exhaustion marker)

o Incubate for 30 minutes at 4°C in the dark.

o Wash cells twice with FACS buffer.

» Data Acquisition and Analysis:
o Acquire samples on a flow cytometer.
o Gate on the lymphocyte population based on forward and side scatter.
o Within the lymphocyte gate, identify CD3+ T-cells.
o Further gate on CD4+ and CD8+ T-cell subsets.

o Analyze the expression of activation markers (CD69, HLA-DR) and exhaustion markers
(PD-1) on the different T-cell subsets.

Protocol 3: qPCR for Cytokine Gene Expression
Analysis

Objective: To quantify the expression of key immunomodulatory cytokine genes in PBMCs
following Guretolimod administration.

Methodology:

o Sample Collection and RNA Extraction:
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o Collect peripheral blood and isolate PBMCs as described in Protocol 2.

o Lyse PBMCs and extract total RNA using a commercially available kit (e.g., RNeasy Mini
Kit, Qiagen).

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
o CDNA Synthesis:

o Reverse transcribe 1 pg of total RNA into cDNA using a high-capacity cDNA reverse
transcription Kit.

e Quantitative PCR (qPCR):

o Prepare a gPCR reaction mix containing cDNA, SYBR Green master mix, and gene-
specific primers.

o A suggested panel of target genes for a TLR7 agonist would include:

IFNA1 (Interferon-alpha 1)
» |IFNBL1 (Interferon-beta 1)
= TNF (Tumor Necrosis Factor-alpha)
» |L6 (Interleukin-6)
» |[L12A (Interleukin-12A)
= CXCL10 (C-X-C Motif Chemokine Ligand 10)
» GAPDH or ACTB (housekeeping genes for normalization)
o Perform gPCR using a real-time PCR system with the following cycling conditions:
» Initial denaturation: 95°C for 10 minutes

= 40 cycles of:
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= Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 60 seconds
o Perform a melt curve analysis to ensure primer specificity.

e Data Analysis:

o Calculate the relative gene expression using the 2*-AACt method, normalizing the
expression of target genes to the housekeeping gene.

Visualizations
Signaling Pathway of Guretolimod (DSP-0509)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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